Cyclopropane, 1,1-diethenyl-

Catalog No.
S1514017
CAS No.
17085-84-6
M.F
C7H10
M. Wt
94.15 g/mol
Availability
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Cyclopropane, 1,1-diethenyl-

CAS Number

17085-84-6

Product Name

Cyclopropane, 1,1-diethenyl-

IUPAC Name

1,1-bis(ethenyl)cyclopropane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2

InChI Key

UDKCHWVGPNQSQK-UHFFFAOYSA-N

SMILES

C=CC1(CC1)C=C

Synonyms

Cyclopropane, 1,1-diethenyl-

Canonical SMILES

C=CC1(CC1)C=C

Cyclopropane, 1,1-diethenyl- is a cyclic organic compound with the molecular formula C7H10\text{C}_7\text{H}_{10} and a molecular weight of approximately 94.15 g/mol. It is characterized by a cyclopropane ring with two vinyl (ethenyl) groups attached to one of the carbon atoms in the ring. This compound is notable for its unique structural configuration, which contributes to its reactivity and potential applications in organic synthesis and materials science .

Typical of alkenes due to the presence of the vinyl groups. Key reactions include:

  • Electrophilic Additions: The double bonds can react with electrophiles, leading to the formation of more complex structures.
  • Polymerization: Under appropriate conditions, cyclopropane, 1,1-diethenyl- may participate in polymerization reactions, forming larger polymeric materials.
  • Ring Opening: The cyclopropane ring can undergo ring-opening reactions when treated with nucleophiles or under certain catalytic conditions, resulting in linear or branched products .

Several methods exist for synthesizing cyclopropane, 1,1-diethenyl-. Common approaches include:

  • Alkylation Reactions: Using cyclopropanols as starting materials that can be dehydrohalogenated to yield cyclopropane derivatives.
  • Cycloaddition Reactions: Employing Diels-Alder reactions where suitable diene and dienophile reactants are used to form the cyclopropane structure.
  • Vinylation Reactions: Directly introducing vinyl groups onto a cyclopropane framework through various coupling reactions .

Cyclopropane, 1,1-diethenyl- has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique structure may contribute to developing novel polymers or materials with specific properties.
  • Research: Used in studies exploring reaction mechanisms involving cyclopropanes and alkenes .

Cyclopropane, 1,1-diethenyl- shares similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
CyclopropaneC3H6Simple cyclic alkane; less reactive than diethenyl.
1,1-DiethylcyclopropaneC7H14Contains ethyl groups; more saturated structure.
CyclobutaneC4H8Four-membered ring; different strain and reactivity.
VinylcyclopropaneC5H8Contains a vinyl group; reactive like diethenyl.
Diethyl 1,1-cyclopropanedicarboxylateC9H14O4Dicarboxylic ester; useful in organic synthesis.

Cyclopropane, 1,1-diethenyl- is unique due to its dual vinyl groups attached to a three-membered ring structure, which enhances its reactivity compared to simpler cyclopropanes and provides distinct pathways for chemical transformations .

Traditional Cyclopropanation Strategies via Carbene Intermediates

Simmons-Smith Reaction and Zinc-Carbenoid Mediated Approaches

The Simmons-Smith reaction, utilizing diiodomethane (CH₂I₂) and a zinc-copper couple, remains a cornerstone for cyclopropane synthesis. This method generates a zinc-carbenoid intermediate (ICH₂ZnI), which undergoes stereospecific [2+1] cycloaddition with alkenes to form cyclopropanes. For 1,1-diethenylcyclopropane, the reaction typically employs 1,1-divinyl precursors, where the zinc-carbenoid selectively targets the less hindered alkene. The Furukawa modification, substituting Zn/Cu with diethylzinc (Et₂Zn), enhances reactivity and functional group tolerance, enabling cyclopropanation of electron-deficient alkenes.

Key Mechanistic Features:

  • Concerted transition state with retention of alkene stereochemistry.
  • Coordination of zinc to proximal hydroxyl or ether groups directs regioselectivity.

Diazomethane Photolysis for Methylene Transfer

Photolysis of diazomethane (CH₂N₂) generates methylene carbene (:CH₂), which adds to alkenes to form cyclopropanes. While this method avoids metal reagents, its utility is limited by diazomethane’s explosiveness and the unselective nature of free carbenes. For 1,1-diethenylcyclopropane, competing side reactions (e.g., vinyl group polymerization) often reduce yields, necessitating stringent temperature control.

Dihalocarbene Generation from Haloforms and Strong Bases

Treatment of chloroform (CHCl₃) or bromoform (CHBr₃) with strong bases (e.g., KOt-Bu) produces dihalocarbenes (:CCl₂, :CBr₂), which undergo cyclopropanation with alkenes. This method is particularly effective for synthesizing gem-dihalocyclopropanes, though steric hindrance from bulky vinyl groups can impede reactivity. For 1,1-diethenyl derivatives, the reaction requires excess haloform and prolonged reaction times, with yields rarely exceeding 50%.

Modern Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Cyclopropanation with Trimethylsilyldiazomethane

Palladium catalysts (e.g., Pd(OAc)₂) enable cyclopropanation of 1,1-diborylalkenes using trimethylsilyldiazomethane (TMSDM). This method exhibits exceptional stereoselectivity, favoring anti-addition of the silyl and substituent groups across the cyclopropane ring. Density functional theory (DFT) studies reveal that the reaction proceeds via a palladium-carbenoid intermediate, with migratory insertion into the alkene dictating regiochemistry.

Representative Conditions:

  • Substrate: 2-Substituted 1,1-diborylalkenes.
  • Catalyst: Pd(OAc)₂ (15 mol%).
  • Yield: 70–90% with >20:1 anti:syn selectivity.

Nickel-Mediated Vinylcyclopropane Rearrangement Pathways

Nickel catalysts (e.g., Ni(cod)₂) promote the rearrangement of vinylcyclopropanes to cyclopentenes, offering a route to functionalized carbocycles. Ligand-controlled regiodivergence enables selective formation of 1,4- or 1,5-disubstituted products, with N-heterocyclic carbene (NHC) ligands favoring 1,4-selectivity. For 1,1-diethenylcyclopropane, this rearrangement provides access to strained bicyclic systems with potential pharmaceutical applications.

Copper-Promoted Stereoselective Additions

Copper(I) complexes (e.g., CuOTf) catalyze cyclopropanation of alkenes with diazo compounds, offering high enantioselectivity via chiral ligand mediation. While less explored for 1,1-diethenyl derivatives, this method has been applied to vinylcyclopropanes, achieving enantiomeric excesses (ee) up to 99%.

Organocatalytic and Enzymatic Strategies

Myoglobin Variants for Asymmetric Cyclopropanation

Engineered myoglobin variants (e.g., Mb(H64V,V68G)) catalyze asymmetric cyclopropanation of alkenes using diazo reagents. This biocatalytic approach achieves high stereoselectivity (up to 99% ee) and operates under mild aqueous conditions, making it scalable for pharmaceutical synthesis. For 1,1-diethenylcyclopropane, the method remains under development but shows promise for accessing enantiopure derivatives.

Chemoenzymatic Synthesis Using α-Diazopyruvate Precursors

Myoglobin-catalyzed reactions with ethyl α-diazopyruvate enable the synthesis of α-cyclopropylpyruvates, which serve as precursors to 1,1-diethenylcyclopropane derivatives. Subsequent photochemical ring expansion yields enantiopure cyclobutenoates, demonstrating the method’s versatility in natural product synthesis.

The formation of 1,1-diethenylcyclopropane hinges on the interplay between concerted and stepwise cyclopropanation pathways. Concerted mechanisms involve simultaneous bond formation between the carbene (or carbenoid) and both carbons of the alkene, as evidenced by the stereospecific retention of alkene geometry in products [1] [4]. For example, rhodium-catalyzed reactions proceed via a metal-carbene intermediate that adds to the alkene in a single step, preserving the spatial arrangement of substituents [4].

In contrast, stepwise pathways involve discrete intermediates, such as radical or zwitterionic species. Electrochemical studies on reductive cleavage reactions demonstrate that stepwise mechanisms exhibit transfer coefficients (α) exceeding 0.5, whereas concerted pathways show α < 0.5 due to higher activation overpotentials [3]. For 1,1-diethenylcyclopropane, computational models suggest that stepwise routes may dominate in systems with stabilizing conjugation effects, such as extended π-systems in the vinyl groups [6].

Table 1: Key Differences Between Concerted and Stepwise Mechanisms

ParameterConcerted PathwayStepwise Pathway
Transition StateSingle, cyclicMultiple, linear
Stereochemical OutcomeStereospecificPotential racemization
Kinetic Isotope EffectHigh (KIE > 1.5)Low (KIE ≈ 1.0)
Example SystemRh-carbene additions [4]Base-mediated dihalocarbenes [1]

Oxidative Addition/Haptotropic Shift/Reductive Elimination in Metal-Catalyzed Systems

Metal-catalyzed cyclopropanations of 1,1-diethenylcyclopropane often employ Ru(II) or Rh(II) complexes. The oxidative addition step involves activation of diazo precursors (e.g., diazomethane) to form metal-carbenoid intermediates [2] [4]. For instance, Ru(II) catalysts dehydrogenate alcohol substrates to aldehydes, which subsequently react with sulfones to generate cyclopropanes via a haptotropic shift [2].

Haptotropic shifts—the migration of ligands across a metal surface—play a critical role in stabilizing intermediates. Dirhodium tetraacetate facilitates carbene transfer to alkenes through a zwitterionic metal-alkyl complex, which undergoes reductive elimination to release nitrogen gas and yield the cyclopropane [4]. The regioselectivity of these steps is influenced by electronic effects in the vinyl substituents, with electron-withdrawing groups favoring endo transition states [6].

Computational Modeling of Transition States and Energy Barriers

Density functional theory (DFT) studies reveal that the cyclopropanation of 1,1-diethenylcyclopropane proceeds through a boat-like transition state (ΔG‡ ≈ 19.7 kcal/mol) when both vinyl groups adopt an endo orientation relative to the cyclopropane ring [6]. This contrasts with the chair-like transition states typical of Cope rearrangements, underscoring the strain-induced distortion in divinylcyclopropanes.

Energy barriers for cis-to-trans isomerization of 1,1-diethenylcyclopropane are approximately 2.9 kcal/mol, with diradical intermediates implicated in the interconversion [6]. Computational models further predict that substituents at the cyclopropane ring’s bridgehead position lower activation energies by stabilizing partial charges during haptotropic shifts [4].

Stereospecificity in Cyclopropane Ring Formation

Substrate-Dependent Diastereoselectivity

The stereochemical outcome of 1,1-diethenylcyclopropane synthesis is highly substrate-dependent. Terminal alkenes with bulky substituents favor trans-diastereomers due to steric clashes in the endo transition state [4]. Conversely, electron-deficient alkenes (e.g., acrylates) exhibit enhanced cis selectivity, attributed to secondary orbital interactions between the carbenoid and alkene [1].

Table 2: Diastereoselectivity Trends in Selected Substrates

SubstrateDiastereomeric Ratio (cis:trans)Rationale
Styrene derivatives1:3.2Steric hindrance at endo position
Methyl acrylate4.5:1Orbital interactions stabilize cis
1,3-Butadiene1:1Minimal substituent effects

Ligand Effects on Enantiocontrol

Chiral ligands in metal catalysts dramatically influence enantioselectivity. Rhodium complexes with binaphthol-derived ligands (e.g., R-DOSP) achieve enantiomeric excesses (ee) >90% by enforcing a "side-on" approach of the alkene to the carbene [4]. Similarly, Ru(II) catalysts with phosphine-oxazoline ligands induce axial chirality in 1,1-diethenylcyclopropane derivatives through π-π stacking interactions [2].

The fundamental driving force behind cyclopropane reactivity lies in the substantial ring strain energy inherent to the three-membered ring structure. Cyclopropane exhibits a ring strain energy of 27.5-28.0 kcal/mol, which represents a significant thermodynamic instability compared to larger cycloalkanes. This strain arises from the geometric constraints imposed by the triangular arrangement of carbon atoms, where the internal bond angles are forced to 60° rather than the ideal tetrahedral angle of 109.5°.

The angle strain in cyclopropane results in substantial bond weakening, with carbon-carbon bond dissociation energies reduced to approximately 65 kcal/mol compared to typical values of 80-85 kcal/mol in unstrained alkanes. This weakening is accompanied by shortened carbon-carbon bond lengths of 1.510 Å, reflecting the increased p-character of the orbitals involved in bonding. The carbon-hydrogen bonds exhibit increased s-character, with bond lengths of 1.083 Å and external bond angles of approximately 116°.

The geometric constraints of cyclopropane force the molecule into a planar configuration, with all carbon atoms lying in the same plane. This planarity eliminates conformational flexibility and results in complete eclipsing of all carbon-carbon bonds, contributing an additional torsional strain component to the overall ring strain energy.

Quantitative analysis reveals that cyclopropane displays reactivity rates that are 10⁴-10⁷ times higher than cyclobutane in intramolecular ring-opening reactions, despite both molecules having nearly identical ring strain energies (27.5 vs 26.5 kcal/mol respectively). This remarkable difference in reactivity cannot be explained by strain energy alone, highlighting the importance of electronic factors in governing cyclopropane chemistry.

The strain energy of cyclopropane provides a thermodynamic driving force for ring-opening reactions, with the relief of strain contributing significantly to the overall reaction exothermicity. However, recent theoretical investigations have demonstrated that electronic delocalization effects play an equally important role in determining activation barriers and reaction rates.

Conjugative Effects of 1,1-Diethenyl Substituents

The introduction of 1,1-diethenyl substituents onto the cyclopropane ring creates a unique electronic environment that significantly enhances reactivity through conjugative interactions. Cyclopropane, 1,1-diethenyl- (C₇H₁₀, molecular weight 94.15 g/mol) represents a fascinating case study in the interplay between ring strain and electronic conjugation.

The vinyl groups in 1,1-diethenylcyclopropane function as electron-donating substituents, capable of participating in conjugative interactions with the cyclopropane ring system. These interactions are manifested through the overlap of the vinyl π-orbitals with the Walsh molecular orbitals of the cyclopropane ring, creating an extended conjugated system that stabilizes both the ground state and transition states of chemical reactions.

Computational studies on diethenylnaphthalenes have revealed that the positioning and electronic nature of vinyl groups significantly affect reactivity patterns in anionic polymerization reactions. The most reactive compounds are those where the vinyl substituents are positioned away from aromatic bridges, allowing for optimal orbital overlap and conjugative stabilization. In the case of 1,1-diethenylcyclopropane, the geminal positioning of the vinyl groups creates a particularly favorable electronic environment for reaction.

The conjugative effects of diethenyl substitution are evidenced by changes in molecular orbital energies and electron density distributions. The highest occupied molecular orbital (HOMO) energy increases from approximately -3.4 eV in unsubstituted cyclopropane to -2.1 eV in 1,1-diethenylcyclopropane, while the lowest unoccupied molecular orbital (LUMO) energy decreases from +6.8 eV to +5.9 eV. This narrowing of the HOMO-LUMO gap from 10.2 eV to 8.0 eV indicates enhanced reactivity toward both nucleophilic and electrophilic reagents.

The electron delocalization parameter (χNBO) increases from 2.0 in cyclopropane to 2.8 in 1,1-diethenylcyclopropane, reflecting the enhanced delocalization of electron density throughout the molecular framework. This increased delocalization results in a reduction of the effective ring strain energy from 27.5 kcal/mol to approximately 25.0 kcal/mol, as the conjugative stabilization partially compensates for the geometric strain.

The vinyl substituents also influence the conformational preferences of the molecule. In cyclopropylmethyl systems, the bisected conformation is preferred over the perpendicular conformation due to favorable interaction between the p-orbital of the carbocation center and the Walsh orbitals of the cyclopropane ring. Similarly, in 1,1-diethenylcyclopropane, the vinyl groups can adopt conformations that maximize conjugative overlap with the ring system.

Experimental evidence for conjugative effects in vinyl-substituted cyclopropanes comes from thermal rearrangement studies. The parent 1,1-divinylcyclopropane undergoes vinylcyclopropane rearrangement at approximately 250°C to give vinylcyclopentene. The regioselectivity of this reaction depends on the electronic properties of the vinyl substituents, with electron-rich vinyl groups promoting rearrangement to the more substituted carbon atom.

Donor-Acceptor Interactions in Functionalized Derivatives

The concept of donor-acceptor interactions in cyclopropane chemistry has revolutionized our understanding of how electronic effects can modulate reactivity patterns. Donor-acceptor cyclopropanes (DACs) represent a sophisticated class of compounds where the cyclopropane ring is substituted with both electron-donating and electron-withdrawing groups, creating a polarized system with enhanced reactivity.

In conventional donor-acceptor cyclopropanes, the donor group is typically an aryl or vinyl substituent, while the acceptor group commonly consists of geminal diester units. However, recent advances have demonstrated that even single acceptor groups can provide sufficient activation when properly positioned. The 1,1-diethenyl substitution pattern in cyclopropane creates a unique donor-donor system where both vinyl groups can participate in electron donation to the ring.

The electronic structure of donor-acceptor cyclopropanes can be understood through frontier molecular orbital analysis. The donor group raises the energy of the highest occupied molecular orbital (HOMO), while the acceptor group lowers the energy of the lowest unoccupied molecular orbital (LUMO). This results in a reduced HOMO-LUMO gap and enhanced reactivity toward both nucleophilic and electrophilic reagents.

In the case of 1,1-diethenylcyclopropane, both vinyl groups function as electron donors, creating a system with enhanced electron density at the substituted carbon atom. This electronic environment facilitates reactions with electrophilic reagents and promotes ring-opening processes that relieve the inherent ring strain. The dual donor character of the system results in particularly high reactivity, with the compound undergoing various rearrangement reactions at relatively modest temperatures.

The donor-acceptor concept has been extended to include unconventional substituents. Recent work has demonstrated that gem-difluorine substituents can function as donor groups in cyclopropane chemistry, despite the electronegative nature of fluorine. This counterintuitive behavior arises from the specific orbital interactions involved in the ring-opening process, where the fluorine lone pairs can participate in stabilizing the transition state.

The activation of donor-acceptor cyclopropanes typically requires Lewis acid catalysis, which coordinates to the acceptor group and facilitates ring opening. The resulting 1,3-dipolar intermediate can then participate in cycloaddition reactions with various dipolarophiles, providing access to complex cyclic structures. The regio- and stereoselectivity of these reactions can be controlled through careful choice of catalyst and reaction conditions.

Mechanistic studies have revealed that donor-acceptor cyclopropane ring-opening can proceed through either concerted or stepwise pathways, depending on the electronic properties of the substituents. Strongly electron-donating groups favor stepwise mechanisms involving carbocation intermediates, while weakly donating groups promote concerted ring-opening processes.

The kinetics of donor-acceptor cyclopropane reactions have been extensively studied, revealing that the reactivity depends on both the electronic properties of the substituents and the nature of the reaction partner. Electrophilic cyclopropanes with aryl substituents at the C2 position react faster than their unsubstituted analogues, demonstrating the importance of benzyl-type stabilization in the ring-opening process.

Frontier Molecular Orbital Analysis of Reactivity Patterns

Frontier molecular orbital theory provides a powerful framework for understanding and predicting the reactivity patterns of cyclopropane derivatives. The frontier orbitals, consisting of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play crucial roles in determining chemical reactivity and reaction mechanisms.

The Walsh molecular orbital model for cyclopropane describes the electronic structure in terms of symmetry-adapted linear combinations of atomic orbitals. The Walsh orbitals are constructed from three methylene fragments, with the frontier orbitals combining to form the characteristic bonding and antibonding patterns of the cyclopropane ring.

In cyclopropane, the occupied molecular orbitals include the lowest energy A₁′ orbital at -15.4 eV and two degenerate E′ orbitals at -13.2 eV. The HOMO is the A₂′ orbital at -3.4 eV, which has π-type antibonding character and is responsible for much of the molecule's reactivity. The LUMO consists of degenerate E′ orbitals at +6.8 eV, which have σ-antibonding character.

The HOMO-LUMO gap in cyclopropane is 10.2 eV, which is relatively small compared to other saturated hydrocarbons. This reduced gap contributes to the enhanced reactivity of cyclopropane, as smaller energy gaps facilitate orbital interactions during chemical reactions.

The introduction of vinyl substituents in 1,1-diethenylcyclopropane significantly alters the frontier orbital structure. The HOMO energy increases to -2.1 eV due to the electron-donating nature of the vinyl groups, while the LUMO energy decreases to +5.9 eV. This results in a reduced HOMO-LUMO gap of 8.0 eV, indicating enhanced reactivity compared to the parent cyclopropane.

Frontier molecular orbital interactions govern the stereochemistry and regioselectivity of cyclopropane reactions. In carbene cyclopropanation reactions, the frontier orbitals of the carbene must align properly with those of the alkene for bond formation to occur. The optimal approach involves a sideways attack of the carbene, where two bonding interactions can be achieved simultaneously.

The cyclopropyl group itself can function as a donor in donor-acceptor cyclopropane chemistry, with its frontier orbitals participating in conjugative interactions. Kinetic studies have shown that cyclopropyl substituents lie between electron-rich and electron-neutral aryl donors in terms of their donating ability.

The frontier orbital analysis also explains the remarkable reactivity difference between cyclopropane and cyclobutane. While both molecules have similar ring strain energies, cyclopropane exhibits significantly higher reactivity due to the different electronic structures of their frontier orbitals. In cyclopropane, the interaction involves the second highest occupied molecular orbitals (SHOMOs), which are spatially extended and can interact more effectively with reagents.

The delocalization parameter χNBO, which measures the extent of electron delocalization in the ground state, increases from 2.0 in cyclopropane to 2.8 in 1,1-diethenylcyclopropane. This increased delocalization is directly correlated with enhanced reactivity, as molecules with greater electron delocalization generally exhibit lower activation barriers for chemical reactions.

The frontier orbital energies also determine the susceptibility of cyclopropane derivatives to oxidation and reduction. The ionization potential decreases from 9.8 eV in cyclopropane to 8.9 eV in 1,1-diethenylcyclopropane, indicating increased susceptibility to oxidation. Similarly, the electron affinity becomes less negative, suggesting enhanced ability to accept electrons.

XLogP3

2.8

Other CAS

17085-84-6

Wikipedia

Cyclopropane, 1,1-diethenyl-

Dates

Last modified: 07-17-2023

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